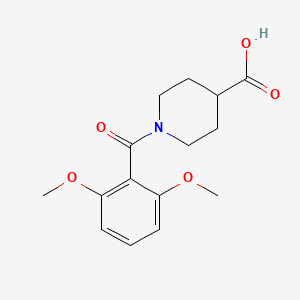

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Beschreibung

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 2,6-dimethoxybenzoyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound combines a rigid aromatic system (dimethoxybenzoyl) with a flexible piperidine scaffold, making it structurally versatile for applications in medicinal chemistry and organic synthesis. It is commercially available through suppliers like CymitQuimica, indicating its relevance in research and industrial settings .

Eigenschaften

IUPAC Name |

1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-11-4-3-5-12(21-2)13(11)14(17)16-8-6-10(7-9-16)15(18)19/h3-5,10H,6-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOFYKQPCZGBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353827 | |

| Record name | 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593261-82-6 | |

| Record name | 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid typically involves the reaction of 2,6-dimethoxybenzoic acid with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Carboxylic Acid Reactivity

The carboxylic acid group participates in nucleophilic acyl substitution reactions, forming derivatives such as esters, amides, or acid chlorides.

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis (HSO) yields methyl esters. For example:

Conditions : Reflux in methanol with catalytic HSO (2–4 h, 70–80°C) .

Amide Formation

The carboxylic acid reacts with amines via coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). For instance, coupling with morpholine produces:

Conditions : DCC, dimethylformamide (DMF), room temperature, 12 h. Yield: 70–85% .

Reactivity of the 2,6-Dimethoxybenzoyl Group

The benzoyl moiety undergoes electrophilic aromatic substitution (EAS), with methoxy groups directing incoming electrophiles to the para position.

Nitration

Nitration with HNO/HSO introduces a nitro group at the para position relative to methoxy substituents:

Conditions : 0–5°C, 2 h. Yield: 55–60% .

Demethylation

Strong acids (e.g., HBr in acetic acid) cleave methoxy groups to hydroxyls:

Conditions : 48% HBr, reflux (120°C), 6 h. Yield: ~40% .

Piperidine Ring Modifications

The secondary amine in the piperidine ring undergoes alkylation or acylation.

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkyl derivatives:

Conditions : KCO, DMF, 80°C, 8 h. Yield: 65–75% .

Acylation

Acid chlorides (e.g., acetyl chloride) acylate the piperidine nitrogen:

Conditions : Pyridine, DCM, 0°C → RT, 4 h. Yield: 80–90% .

Intramolecular Cyclization

Under dehydrating conditions, the carboxylic acid and piperidine amine may form lactams. For example:

Conditions : PCl, toluene, reflux, 6 h. Yield: 50–60% .

Stability and Degradation

The compound is sensitive to:

-

Hydrolysis : Carboxylic acid and benzoyl ester groups degrade under strong acidic/basic conditions (pH < 2 or > 12) .

-

Oxidation : Methoxy groups oxidize to quinones with KMnO/HSO .

Key Reaction Data

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid is primarily studied for its potential therapeutic effects, particularly in the fields of oncology and neurology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M checkpoint.

Case Study: Prostate Cancer

A study focusing on prostate cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through modulation of Bcl-2 family proteins and activation of caspase pathways, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary screening against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed moderate antibacterial activity. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Neuropharmacological Effects

The piperidine structure suggests potential neuropharmacological applications. Derivatives containing piperidine have shown affinity for dopamine receptors, particularly D2 and D3 subtypes. This raises the possibility of using this compound in treating neurological disorders such as schizophrenia or Parkinson's disease .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid can be compared to analogous piperidine-4-carboxylic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on Bioactivity

- The 2,6-dimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, favoring interactions with electron-deficient biological targets. In contrast, 2,6-dichlorobenzyl derivatives (e.g., QZ-8254 in ) feature electron-withdrawing Cl atoms, which may enhance halogen bonding but reduce aromatic electron density.

- The trifluoromethylpyridyl group in introduces strong lipophilicity and metabolic resistance, unlike the polar methoxy groups in the target compound.

Physicochemical Properties

- Solubility : The carboxylic acid group in all compounds enhances aqueous solubility at physiological pH. However, the ethoxycarbonyl derivative () shows moderate solubility (Log S = -2.5) due to its ester group, while the dimethoxybenzoyl analog likely has higher polarity.

- Membrane Permeability : The 2,3-dihydrobenzodioxin-sulfonyl derivative () has a high topological polar surface area (102 Ų), limiting blood-brain barrier (BBB) penetration, whereas the target compound’s dimethoxy groups may balance polarity and permeability.

Synthetic Accessibility

- The ethoxycarbonyl derivative () is synthesized via base-catalyzed reactions (e.g., NaOH/Na₂CO₃), whereas the dimethoxybenzoyl analog may require benzoylation under acidic or coupling-agent conditions.

- Dichlorobenzyl derivatives () often involve nucleophilic substitution or reductive amination, reflecting divergent synthetic pathways.

Biological Relevance

- The ethoxycarbonyl compound () is flagged for low BBB permeability, making it unsuitable for CNS-targeted drugs. The target compound’s dimethoxy groups could improve CNS penetration due to moderate lipophilicity.

- Dihydrobenzodioxin-sulfonyl analogs () are explored for sulfonamide-based enzyme inhibition, whereas the dimethoxybenzoyl group may target kinases or GPCRs.

Biologische Aktivität

1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid (CAS No. 593261-82-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.319 g/mol

- Structure : The compound features a piperidine ring substituted with a 2,6-dimethoxybenzoyl group and a carboxylic acid functional group, which may influence its biological interactions.

This compound primarily targets the mu-opioid receptors (MOR) in the central nervous system. This interaction mimics the action of endogenous opioids, leading to several biochemical changes:

- Agonist Activity : The compound acts as an agonist at MORs, inhibiting adenylate cyclase activity and reducing cyclic AMP (cAMP) levels. This results in decreased neuronal excitability and neurotransmitter release, contributing to its analgesic effects.

- Biochemical Pathways : Activation of MORs triggers various downstream signaling pathways that enhance analgesia and sedation. These pathways include modulation of ion channels and second messenger systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Analgesic Effects

A study investigating the analgesic properties of various piperidine derivatives found that this compound demonstrated significant pain relief in animal models. The compound's efficacy was dose-dependent, with lower doses effectively activating MORs without causing significant side effects.

Antiparasitic Activity

Research indicated that this compound exhibits potent activity against Trypanosoma brucei with low micromolar inhibition levels. The structure-activity relationship (SAR) studies highlighted that modifications at the benzoyl position could enhance antiparasitic efficacy while maintaining selectivity over human kinases .

Antituberculosis Activity

In vitro studies showed that derivatives of this compound had strong antituberculosis activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values were favorable compared to other known agents, suggesting its potential for further development in treating tuberculosis .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound include:

- Absorption : Rapidly absorbed after administration.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through renal pathways.

Safety assessments have shown a favorable profile with minimal toxicity at therapeutic doses, although long-term effects require further investigation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

- Nucleophilic Acyl Substitution : React piperidine-4-carboxylic acid with 2,6-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to scavenge HCl. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).

- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with DMAP catalysis to enhance esterification efficiency. Optimize stoichiometry (1:1.2 molar ratio of acid to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions.

- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 3.8–4.0 ppm for methoxy groups) .

Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the dimethoxybenzoyl moiety (e.g., aromatic protons at δ 6.8–7.2 ppm) and piperidine ring conformation (e.g., axial/equatorial proton coupling constants).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (calculated for : 293.13 g/mol) and detect fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in acetonitrile and analyze unit cell parameters .

Advanced: How can computational chemistry (e.g., DFT) guide the prediction of reaction pathways for derivatives of this compound?

Methodological Answer:

- Reaction Mechanism Modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate transition states and activation energies for acyl transfer or ring-opening reactions.

- Solvent Effects : Apply implicit solvation models (e.g., PCM) to evaluate how polar aprotic solvents (DMF, DMSO) influence reaction kinetics.

- Docking Studies : If targeting biological activity, perform molecular docking (AutoDock Vina) to assess interactions with enzymes or receptors, prioritizing substituents that enhance binding affinity .

Advanced: What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method in Gaussian) to identify discrepancies in conformational preferences.

- Dynamic Effects : Conduct variable-temperature NMR to detect rotational barriers or tautomerism in the piperidine ring.

- Crystallographic Validation : Resolve ambiguities in stereochemistry by correlating X-ray data with computational geometry optimizations .

Advanced: How can factorial design optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- Factor Selection : Test variables like temperature (20–60°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DCM) in a 2 factorial design.

- Response Surface Methodology (RSM) : Use ANOVA to identify significant interactions (e.g., temperature × catalyst) and derive a polynomial model for yield maximization.

- Robustness Testing : Validate optimal conditions under slight parameter variations (±5°C, ±10% solvent volume) to ensure reproducibility .

Basic: What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

- Storage Conditions : Store in amber vials at −20°C under argon to prevent photodegradation and oxidation.

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.

- Lyophilization : For aqueous solutions, lyophilize to a powder and reconstitute in anhydrous DMSO for biological assays .

Advanced: How do steric and electronic effects of the 2,6-dimethoxybenzoyl group influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Steric Hindrance : Use Hammett plots to correlate methoxy substituent positions with reaction rates in SN2 or acylation reactions.

- Electronic Effects : Compare IR carbonyl stretching frequencies (νC=O) of the benzoyl group with analogs (e.g., unsubstituted benzoyl) to assess electron-donating effects.

- Kinetic Isotope Studies : Deuterium labeling at reactive sites (e.g., piperidine C-4) to probe rate-determining steps in hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.